1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine
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Overview
Description
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and two trifluoromethyl groups
Preparation Methods
The synthesis of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine typically involves multiple steps, including the introduction of the trifluoromethyl groups and the sulfonyl group to the piperidine ring. One common synthetic route involves the reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonyl group can form strong hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains trifluoromethyl groups and a sulfonyl group but differs in its overall structure and reactivity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in organic synthesis and shares some structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15F6NO2S |
---|---|
Molecular Weight |
375.33 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H15F6NO2S/c1-9-4-6-21(7-5-9)24(22,23)12-8-10(13(15,16)17)2-3-11(12)14(18,19)20/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
IPLSESRVVPUZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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